Cas no 484681-55-2 (N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)

N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a substituted imidazole core linked to a dimethoxyphenyl acetamide moiety. Its structure incorporates methoxy groups at strategic positions, enhancing its electronic and steric properties for potential applications in medicinal chemistry or materials science. The presence of a sulfanylacetamide bridge contributes to its reactivity, making it a versatile intermediate for further functionalization. This compound may exhibit favorable solubility and stability due to its methoxy substitutions, which could be advantageous in synthetic or pharmacological studies. Its well-defined molecular architecture allows for precise modifications, supporting research in targeted molecular design.
N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide structure
484681-55-2 structure
Product Name:N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:484681-55-2
MF:C21H23N3O4S
MW:413.490023851395
CID:6450708
Update Time:2025-06-11

N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide
    • N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
    • Inchi: 1S/C21H23N3O4S/c1-24-18(14-5-7-15(26-2)8-6-14)12-22-21(24)29-13-20(25)23-17-10-9-16(27-3)11-19(17)28-4/h5-12H,13H2,1-4H3,(H,23,25)
    • InChI Key: OTFUFCHTHAYFTD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C=C1OC)(=O)CSC1N(C)C(C2=CC=C(OC)C=C2)=CN=1

N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2223-0236-5mg
N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
484681-55-2 90%+
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F2223-0236-10mg
N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
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N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide Related Literature

Additional information on N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide

N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 484681-55-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 484681-55-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazole derivatives and is characterized by its intricate molecular architecture, which includes multiple functional groups such as methoxy, sulfanyl, and acetamide moieties.

The chemical structure of N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide is composed of a central imidazole ring substituted with a 4-methoxyphenyl group and a methyl group. The sulfanyl group connects this imidazole moiety to an acetamide functional group, which is further substituted with a 2,4-dimethoxyphenyl group. This combination of functional groups imparts the compound with a high degree of chemical stability and reactivity, making it an attractive candidate for various biological studies.

Recent research has focused on the pharmacological properties of N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain. For instance, it has been demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various biological models.

In addition to its anti-inflammatory properties, N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide has also shown promise in the treatment of neurodegenerative diseases. Research conducted by a team at the University of California has indicated that this compound can protect neuronal cells from oxidative stress and apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that the compound may have potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide is multifaceted. It is believed to interact with multiple cellular targets, including receptors, enzymes, and signaling molecules. One key target is the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation. By modulating TRPV1 activity, the compound can effectively reduce pain perception without causing significant side effects.

Furthermore, the compound's ability to cross the blood-brain barrier (BBB) has been extensively studied. Research has shown that N-(2,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide can efficiently penetrate the BBB due to its lipophilic nature and small molecular size. This property makes it particularly suitable for targeting central nervous system (CNS) disorders where drug delivery is often challenging.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2-{5-(4-meth oxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These findings are promising and suggest that further clinical development may lead to the approval of this compound as a novel therapeutic agent.

In conclusion, N-(2,4-dimethoxyphenyl)-2-{5-(4-meth oxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 484681-55-2) represents a promising candidate for various therapeutic applications due to its unique chemical structure and pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of study in medicinal chemistry.

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